molecular formula C21H18N4O3 B2630499 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1251547-61-1

1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B2630499
CAS No.: 1251547-61-1
M. Wt: 374.4
InChI Key: YSJICDLZPZYSGG-UHFFFAOYSA-N
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Description

1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one (CAS 1251547-61-1) is a chemical compound with a molecular formula of C21H18N4O3 and a molecular weight of 374.39 g/mol . This heterocyclic compound features a 1,2,4-oxadiazole core linked to a dihydropyridazinone moiety, a structure of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical research, known for its presence in compounds with a wide range of biological activities . Similarly, pyridazinone derivatives are frequently explored in scientific literature for their potential biological properties . This unique hybrid structure makes it a valuable chemical entity for high-throughput screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR), particularly in the development of novel pharmacologically active agents . The compound is offered with a predicted density of 1.29±0.1 g/cm³ at 20 °C . This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this compound in various quantities to suit their specific project needs .

Properties

IUPAC Name

1-phenyl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14(2)27-17-10-8-15(9-11-17)20-22-21(28-24-20)19-18(26)12-13-25(23-19)16-6-4-3-5-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJICDLZPZYSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the phenyl group: This step involves the use of a phenylating agent, such as phenylboronic acid, in the presence of a palladium catalyst.

    Formation of the dihydropyridazinone moiety: This can be accomplished by cyclization of an appropriate precursor, such as a hydrazone, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Hypothetical Activity References
1-Phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one C22H19N3O2 357.41 1,4-Dihydropyridazin-4-one 1-Phenyl; 3-(4-isopropoxyphenyl-1,2,4-oxadiazol-5-yl) Anticancer, anti-inflammatory
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one C19H10Cl2F3N5O 452.22 1,4-Dihydropyridazin-4-one 1-(4-Chlorophenyl); 3-(pyrazol-3-yl) with Cl and CF3 groups Kinase inhibition
Benzo[b][1,4]oxazin-3(4H)-one derivatives () Variable Variable Benzo[b][1,4]oxazin-3(4H)-one Oxadiazole-phenyl substituents Not reported

Key Observations :

  • The target compound’s oxadiazole substituent contrasts with the pyrazole ring in the second analog, which introduces electronegative groups (Cl, CF3) that may enhance lipophilicity but reduce solubility .
  • The isopropoxy group in the target compound likely improves aqueous solubility compared to chlorophenyl or trifluoromethyl substituents.

Electronic and Reactivity Profiles

Computational studies using density functional theory (DFT) and tools like Multiwfn () can elucidate electronic properties:

  • Oxadiazole vs. In contrast, pyrazole rings offer hydrogen-bonding capabilities via NH groups .
  • Absolute Hardness (η) : Using Parr and Pearson’s framework (), the target compound’s η value (hypothetical) may differ from chlorophenyl analogs due to the electron-donating isopropoxy group, influencing charge transfer interactions .

Pharmacological Potential (Hypothetical)

  • Chlorophenyl Analogs : The presence of Cl and CF3 groups () may enhance target affinity but increase toxicity risks due to higher lipophilicity .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
  • Molecular Formula : C21_{21}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 378.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the oxadiazole and dihydropyridazin moieties suggests potential mechanisms involving:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It could inhibit pro-inflammatory cytokines and pathways, which is crucial in diseases like arthritis and other inflammatory conditions.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures possess significant anticancer properties. For instance, compounds containing oxadiazole rings have shown cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} Value (μM)
Oxadiazole derivative AMCF-7 (Breast Cancer)15.0
Oxadiazole derivative BHCT116 (Colon Cancer)6.2
Dihydropyridazine derivative CHeLa (Cervical Cancer)12.5

These findings suggest that the compound may similarly exhibit anticancer properties, warranting further investigation.

Neuroprotective Effects

Research has also pointed towards neuroprotective effects of related compounds. For example, studies on similar dihydropyridazine derivatives have demonstrated their ability to reduce neuroinflammation and protect neuronal cells in models of neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study conducted on a series of oxadiazole derivatives showed that compounds with similar structural features inhibited the proliferation of cancer cells while promoting apoptosis.
  • In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth and improved survival rates compared to controls.

Q & A

Q. What are the optimal synthetic routes for 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one?

  • Methodological Answer : The synthesis typically involves cyclization reactions between substituted oxadiazole precursors and pyridazinone intermediates. For example, outlines a protocol for pyrazoline derivatives using glacial acetic acid with HCl as a catalyst under reflux (60–65°C, 5–8 hours). Adaptations may include substituting hydrazine derivatives or optimizing reaction times for oxadiazole ring formation. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensures high purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H-NMR : Look for characteristic peaks such as the dihydropyridazinone proton (δ ~5.20 ppm, dd) and aromatic protons (δ ~6.7–7.7 ppm).
  • 13C-NMR : Signals for carbonyl groups (δ ~160–170 ppm) and oxadiazole carbons (δ ~100–110 ppm) are critical.
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1500–1600 cm⁻¹) confirm core functional groups. provides analogous spectral data for pyrazoline derivatives, which can guide interpretation .

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodological Answer : Start with polar aprotic solvents (DMSO, DMF) due to the compound’s aromatic and heterocyclic nature. Gradual testing in ethanol, acetone, or ethyl acetate (as in ’s synthesis) can determine recrystallization efficiency. Solubility parameters (Hansen solubility parameters) should be calculated to predict compatibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins. Focus on the oxadiazole and pyridazinone moieties, which may act as hydrogen bond acceptors. MD simulations (GROMACS) can assess stability over time. Validate predictions with in vitro assays (e.g., kinase inhibition assays) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate studies with standardized concentrations (e.g., 1 nM–100 µM).
  • Assay Variability Control : Use positive controls (e.g., staurosporine for kinase assays) and minimize solvent interference (DMSO <0.1%).
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ) to identify trends in IC50 values or selectivity profiles .

Q. How does the propan-2-yloxy substituent influence pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer : The isopropoxy group may enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing metabolic stability. In vitro assays (e.g., liver microsomes) can quantify CYP450-mediated oxidation. Deuterated analogs (as in ) could be synthesized to prolong half-life .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst Optimization : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis.
  • Process Analytics : Monitor enantiomeric excess (HPLC with chiral columns) at critical steps.
  • Purification : Simulated moving bed (SMB) chromatography ensures scalability without purity loss .

Q. How can structural modifications enhance selectivity for a target enzyme?

  • Methodological Answer :
  • SAR Studies : Replace the phenyl group with electron-withdrawing substituents (e.g., -NO2) to modulate electron density.
  • Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole () to alter hydrogen-bonding patterns.
  • Fragment-Based Design : Use X-ray crystallography () to identify key binding interactions .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC50/IC50.
  • ANOVA with Tukey’s Test : Compare multiple treatment groups.
  • Hill Slope Analysis : Assess cooperativity in target binding .

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

  • Methodological Answer :
  • Animal Models : Select disease-specific models (e.g., xenografts for oncology).
  • Dosing Regimens : Optimize based on pharmacokinetic data (Cmax, AUC).
  • Biomarker Monitoring : Use LC-MS/MS to quantify compound levels in plasma/tissue .

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